molecular formula C11H13F3N2O3 B12313897 1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one; trifluoroacetic acid

1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one; trifluoroacetic acid

Cat. No.: B12313897
M. Wt: 278.23 g/mol
InChI Key: RDJSQBJNXDGMID-UHFFFAOYSA-N
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Description

1-[octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one, trifluoroacetic acid, cis is a complex organic compound with a molecular formula of C11H13F3N2O3 and a molecular weight of 278.23 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrrole core and a prop-2-yn-1-one moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one, trifluoroacetic acid, cis involves several steps. The synthetic route typically starts with the preparation of the pyrrolo[3,4-c]pyrrole core, followed by the introduction of the prop-2-yn-1-one group. The final step involves the addition of trifluoroacetic acid to form the desired compound. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

1-[octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one, trifluoroacetic acid, cis undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one, trifluoroacetic acid, cis has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one, trifluoroacetic acid, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one, trifluoroacetic acid, cis can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H13F3N2O3

Molecular Weight

278.23 g/mol

IUPAC Name

1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)prop-2-yn-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H12N2O.C2HF3O2/c1-2-9(12)11-5-7-3-10-4-8(7)6-11;3-2(4,5)1(6)7/h1,7-8,10H,3-6H2;(H,6,7)

InChI Key

RDJSQBJNXDGMID-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)N1CC2CNCC2C1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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